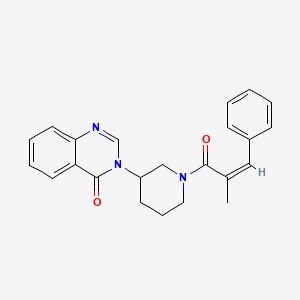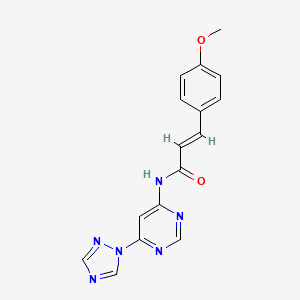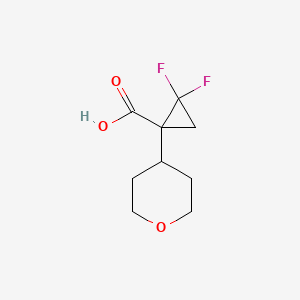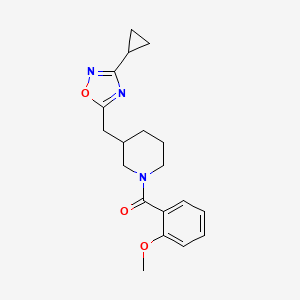
(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that has attracted attention due to its potential applications in scientific research. MPQ is a derivative of quinazolinone and has been reported to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
Pharmacokinetics and Tissue Distribution
Studies on ZD6474, a compound structurally related to (Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one, have demonstrated its extensive distribution across various tissues in animal models, highlighting its potential in cancer treatment due to its antiangiogenic and antitumor activity. The pharmacokinetic profile of ZD6474 in MCF-7 tumor-bearing nude mice indicated a linear increase in plasma area under the curve and Cmax with dosage, and extensive tissue distribution, especially in the liver and lung, with relatively long half-lives suggesting minimal metabolism and primarily fecal elimination (Gustafson et al., 2006).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system has identified compounds with significant antihypertensive effects, indicating the therapeutic potential of similar structures in treating hypertension. Specific derivatives demonstrated strong hypotensive activity in spontaneously hypertensive rat models, underscoring the potential utility of these compounds in hypertension management (Takai et al., 1986).
Anticonvulsant Activity
The synthesis and testing of 2,3-disubstituted quinazolones have shown significant anticonvulsant activity, particularly against pentylenetetrazol-induced seizures. This suggests the potential application of compounds within this chemical class in the development of new anticonvulsant drugs, although they did not show efficacy against electroshock-induced seizures (Misra et al., 1978).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been investigated for their antifungal activities, with certain compounds demonstrating effectiveness against fungal pathogens. This opens avenues for their use in antifungal drug development, addressing the need for new antimicrobial agents in combating resistant strains (Shivan & Holla, 2011).
Anti-inflammatory and Analgesic Effects
Further research into quinazolinone derivatives linked to the 1,3,4-oxadiazole ring has highlighted their potential as analgesic and anti-inflammatory agents. Specific compounds in this series have shown significant efficacy in animal models, suggesting their suitability for further investigation as novel therapeutic agents in managing pain and inflammation (Dewangan et al., 2016).
特性
IUPAC Name |
3-[1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17(14-18-8-3-2-4-9-18)22(27)25-13-7-10-19(15-25)26-16-24-21-12-6-5-11-20(21)23(26)28/h2-6,8-9,11-12,14,16,19H,7,10,13,15H2,1H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCZNPJLBMQHQ-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)



![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)
![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)
![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)